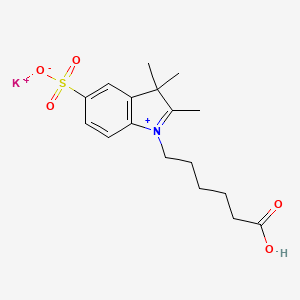

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt

Description

Systematic Nomenclature and Chemical Classification

The systematic nomenclature of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt reflects the International Union of Pure and Applied Chemistry conventions for complex organic salts containing heterocyclic cationic components. According to PubChem nomenclature standards, the compound is formally designated as potassium 6-(2,3,3-trimethyl-5-sulfonatoindol-1-ium-1-yl)hexanoate, which provides a systematic description of its constitutional elements. The nomenclature reveals several critical structural features: the presence of a quaternary indolium nitrogen center, the substitution pattern on the indole ring system, and the ionic nature of both the sulfonate and carboxylate functional groups. Alternative naming conventions include 1-(5-Carboxypentyl)-2,3,3-trimethyl-5-sulfo-3H-indolium potassium salt, which emphasizes the attachment point of the carboxypentyl chain to the indolenium nitrogen.

The chemical classification places this compound within the broader category of indolium salts, specifically those bearing both sulfonate and carboxylate functionalities. From a structural chemistry perspective, the compound exhibits characteristics of both zwitterionic and ionic species, with the potassium cation serving to balance the anionic charges of the sulfonate and carboxylate groups. The InChI key DGVWHWGURVQFHH-UHFFFAOYSA-M provides a unique digital fingerprint for the compound, facilitating its identification in chemical databases and literature searches. The presence of the 2,3,3-trimethyl substitution pattern on the indole ring system is particularly significant, as this structural motif is characteristic of many cyanine dye precursors and influences both the electronic properties and the synthetic accessibility of the compound.

Historical Development of Indolenium-Based Cyanine Dyes

The historical development of indolenium-based cyanine dyes traces its origins to the pioneering work of Charles Hanson Greville Williams, who synthesized the first cyanine dye in 1856 by obtaining quinoline through distillation of cinchonine and subsequently heating the distillate with amyl iodide and ammonia, resulting in a compound described as having "a magnificent blue color". This foundational work established the conceptual framework for understanding how quaternary nitrogen-containing heterocycles could serve as chromophoric centers in synthetic dye systems. The subsequent observation by Williams that quinolinium salts tend to produce intense colors upon heating with silver oxide laid the groundwork for systematic investigations into the photophysical properties of such compounds.

The evolution from these early quinoline-based systems to modern indolenium derivatives represents a significant advancement in synthetic dye chemistry. In 1873, Heinrich Wilhelm Vogel pioneered the use of cyanine dyes as photosensitizers in photography, leading to the synthesis of important compounds such as Ethyl Red and Sensitol Red, which demonstrated the practical applications of this dye class. The development of pseudoisocyanine in 1936 by Jelley and Scheibe marked another crucial milestone, as this compound was the first dye to exhibit unique J-aggregation properties with two distinct absorption maxima. The synthesis methodology for trimethine cyanine dyes containing quinoline moieties was further refined in 1920 by Mills and Pope, as well as by Wise, Adams, Stewart, and Lund, who developed symmetrical dyes through reactions involving quinaldine ethyl iodide and formaldehyde.

The specific development of indolenium-based systems can be traced through synthetic advances in the preparation of 2,3,3-trimethylindolenine derivatives and their subsequent quaternization reactions. Research has shown that the synthesis of compounds such as 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium typically involves the reaction of 2,3,3-trimethylindolenine with 6-bromohexanoic acid under reflux conditions in acetonitrile for extended periods. This synthetic approach has been refined to produce yields of approximately 72 percent, demonstrating the maturity of the synthetic methodology. The introduction of sulfonate functionality represents a more recent development, driven by the need for water-soluble dye systems with enhanced stability characteristics.

Position in the Polymethine Dye Family

The position of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt within the polymethine dye family is defined by its structural adherence to the fundamental criteria established for this important class of chromophoric compounds. Polymethine dyes are characterized by two essential features: first, they possess a conjugated chain of carbon atoms with sp2 hybridization that connects terminal π-electron-accepting and π-electron-donating groups; second, they contain an odd number of π-centers and an even number of π-electrons in their conjugated system. The compound under consideration satisfies these criteria through its indolenium core structure, which serves as an electron-accepting terminal group in potential polymethine systems.

According to the classification system established by Mustroph and others, polymethine dyes exhibit characteristic vinylene shifts of approximately 100 nanometers per vinyl group in their electronic absorption spectra, along with bathochromic shifts upon twisting of the polymethine chain according to the Brunings-Corwin effect. The compound's indolenium structure positions it specifically within the cyanine dye subcategory of polymethine dyes, where both terminal groups contain nitrogen atoms as part of heterocyclic systems. The classification of methine dyes based on their structural characteristics places cyanine dyes as cationic systems where the terminal amino or imino groups are incorporated into heterocyclic frameworks.

The sulfonated nature of this particular compound represents an important structural modification that influences its position within the broader polymethine family. Sulfonated polymethine dyes typically exhibit enhanced water solubility and altered aggregation behavior compared to their non-sulfonated analogs. The presence of both sulfonate and carboxylate functionalities in the same molecule creates a unique subset within the cyanine dye family, where multiple ionic interactions can influence both the solution behavior and the potential for specific binding interactions. Recent research has demonstrated that such functionalized polymethine compounds can serve as building blocks for more complex fluorogenic systems, where intramolecular cyclization reactions can be employed to create turn-on fluorescent probes.

The compound's relationship to other members of the polymethine family can be understood through comparative analysis with related structures. For instance, 2,3,3-trimethyl-3H-indole-5-sulfonic acid serves as a key structural precursor, lacking the carboxypentyl substitution at the nitrogen position. The potassium salt of 2,3,3-trimethylindolenine-5-sulfonic acid represents another closely related compound that shares the core indole-sulfonate structure but lacks the extended alkyl carboxylate chain. These structural relationships highlight how systematic modifications of the basic indolenium framework can be employed to tune the physical and chemical properties of polymethine dyes for specific applications.

| Compound Classification | Structural Features | Key Properties |

|---|---|---|

| Cyanine Dyes | Terminal nitrogen heterocycles | Cationic character, intense coloration |

| Sulfonated Variants | Sulfonate functionality | Enhanced water solubility |

| Carboxylated Derivatives | Carboxylic acid groups | pH-responsive behavior |

| Potassium Salts | Ionic counterions | Improved crystallization properties |

Properties

IUPAC Name |

potassium;1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S.K/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20;/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVWHWGURVQFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23KNO5S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reactants : 4-Hydrazinobenzenesulfonic acid hemihydrate and 3-methyl-2-butanone.

-

Solvent : Acetic acid (75 mL per 25 g of hydrazine derivative).

-

Workup : Cooling to 4°C precipitates the intermediate, followed by filtration and dissolution in methanol. Precipitation with potassium hydroxide in 2-propanol yields the sulfonated indolenine as a potassium salt.

Alkylation for Carboxypentyl Side Chain Introduction

The carboxypentyl group is introduced via quaternization of the indolenine nitrogen.

Protocol

-

Alkylating Agent : 6-Bromohexanoic acid (1.5–2.0 equivalents).

-

Purification : Removal of solvent under reduced pressure, followed by dissolution in dichloromethane and precipitation with diethyl ether.

Critical Notes :

Sulfonation and Salt Formation

Sulfonation is often integrated into earlier steps, but additional sulfonic acid groups may be introduced via electrophilic substitution. The final potassium salt is obtained through neutralization.

Sulfonation Process

Potassium Salt Formation

-

Procedure : The sulfonic acid intermediate is neutralized with KOH, and the product is precipitated by adding 2-propanol.

Characterization and Quality Control

Rigorous spectroscopic and analytical methods ensure structural fidelity:

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

Industrial-Scale Considerations

Adapting lab protocols for industrial production requires:

Chemical Reactions Analysis

Types of Reactions

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the carboxypentyl group, where nucleophiles like amines or thiols replace the existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized indolenium derivatives.

Reduction: Reduced indolenium compounds.

Substitution: Substituted indolenium derivatives with various functional groups.

Scientific Research Applications

Biochemical Research

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt is utilized in biochemical assays due to its ability to interact with various biomolecules.

- Enzyme Studies : The compound serves as a substrate or inhibitor in enzyme kinetics studies, allowing researchers to investigate enzyme specificity and activity. Its unique structure aids in the design of experiments targeting specific enzyme pathways .

- Cell Culture Studies : This compound has been employed in cell culture models to assess cytotoxicity and cellular responses to treatment. Preliminary studies indicate potential anticancer properties when tested against various cancer cell lines .

Medicinal Chemistry

The medicinal applications of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate are primarily focused on its potential as an anticancer agent.

- Antitumor Activity : Research has shown that compounds with similar structural features exhibit significant antitumor activity. For instance, studies involving related indolenium derivatives have demonstrated effectiveness against human tumor cells, suggesting that this compound may also possess similar properties .

- Drug Development : The compound's favorable drug-like properties make it a candidate for further development into therapeutic agents. Its molecular structure allows for modifications that could enhance its efficacy and reduce toxicity .

Material Science

In material science, 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate has potential applications in the development of novel materials.

- Conductive Polymers : The compound can be incorporated into conductive polymer matrices to enhance electrical conductivity. Its ionic nature contributes to the formation of conductive pathways within polymer composites .

- Nanotechnology : The compound's ability to stabilize nanoparticles makes it useful in nanotechnology applications. It can be employed as a stabilizing agent for metal nanoparticles used in catalysis and sensing applications .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the efficacy of related indolenium compounds against a panel of cancer cell lines. Results indicated that compounds with structural similarities to 1-Carboxypentyl-2,3,3-trimethylindolenium exhibited significant growth inhibition rates (GI50) across multiple cancer types, highlighting the potential of this compound in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme kinetics demonstrated that derivatives of this indolenium salt could act as effective inhibitors for specific enzymes involved in metabolic pathways. This finding suggests that further exploration of 1-Carboxypentyl-2,3,3-trimethylindolenium could yield valuable insights into metabolic regulation and therapeutic interventions .

Mechanism of Action

The mechanism of action of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The indolenium core can engage in π-π interactions, hydrogen bonding, and electrostatic interactions with biological macromolecules, influencing their activity and function. The carboxypentyl and sulfate groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt with structurally or functionally related indolenium salts and cyanine dyes.

Table 1: Key Properties of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, Potassium Salt and Analogues

Structural and Functional Comparisons

Substituent Effects on Solubility and Aggregation

- The carboxypentyl chain in the target compound enhances solubility in aqueous buffers compared to simpler alkyl chains (e.g., ethyl in 146368-07-2). The carboxylic acid group also provides a reactive site for covalent conjugation to biomolecules (e.g., proteins, antibodies) .

- Dual sulfonate groups in 427882-78-8 further improve water solubility but may alter fluorescence quantum yields due to increased polarity .

Counterion and Charge Potassium counterions (e.g., in 246516-15-4 and 184351-56-2) stabilize the sulfonate/sulfate groups, reducing aggregation in aqueous media. In contrast, iodide in 14134-81-7 limits solubility to organic solvents like DMSO or ethanol .

Applications Sulfonated derivatives (246516-15-4, 184351-56-2, 427882-78-8) are preferred for biological applications due to their compatibility with aqueous systems. Non-sulfonated analogs (e.g., 14134-81-7) require organic co-solvents, which can denature proteins or disrupt cellular membranes . The carboxypentyl group in 246516-15-4 allows for direct conjugation via carboxyl-reactive crosslinkers (e.g., EDC/NHS chemistry), a feature absent in simpler sulfonated indolenium salts like 184351-56-2 .

Synthetic and Purification Considerations Sulfonated compounds are purified via aqueous methods (e.g., dialysis, ion-exchange chromatography), whereas non-sulfonated dyes require organic-phase techniques . The technical grade availability of 246516-15-4 (e.g., TRC C181215) highlights its industrial relevance for high-throughput assays .

Research Findings

- Fluorescence Properties : Sulfonated cyanines like 246516-15-4 exhibit fluorescence emission in the visible to near-infrared range, with minimal solvent polarity dependence. However, the carboxypentyl chain may introduce steric hindrance, slightly red-shifting emission compared to shorter-chain analogs .

- Biocompatibility: Studies on sulfonated indolenium salts demonstrate reduced cytotoxicity in cell cultures compared to non-sulfonated variants, making them suitable for live-cell imaging .

- Stability : Potassium salts of sulfonated dyes show superior long-term stability in aqueous buffers (pH 4–9) compared to sodium salts, which may precipitate under acidic conditions .

Biological Activity

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt (CAS Number: 246516-15-4) is a synthetic compound derived from the indole family. It exhibits unique properties that make it valuable in various biological and chemical applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C17H22KNO5S

- Molecular Weight : 391.52 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in DMF, DMSO, and water

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate functions primarily through its ability to interact with biological molecules. Its structure allows it to act as a fluorescent dye that can be conjugated to various biomolecules such as proteins and nucleic acids. This property is particularly useful in biochemical assays and imaging techniques.

Fluorescent Properties

The compound's fluorescence is attributed to its indole structure, which can absorb light and re-emit it at a longer wavelength. This characteristic is beneficial for applications in:

- Cell Imaging : Used to visualize cellular components.

- Flow Cytometry : Assists in the analysis of cell populations based on fluorescence.

Biological Activity

Research indicates that 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Cell Proliferation and Apoptosis

Research indicates that this compound can influence cell proliferation and apoptosis in cancer cell lines:

- Case Study : In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of the compound led to significant inhibition of cell growth and induction of apoptosis.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

- Mechanism : The compound may inhibit oxidative stress pathways, providing a protective effect on neuronal cells.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains including E. coli and Staphylococcus aureus.

- Results indicated a dose-dependent inhibition of bacterial growth.

-

Cancer Cell Line Experiment :

- Various concentrations were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Significant reduction in cell viability was observed at higher concentrations (IC50 values).

-

Neuroprotection Assessment :

- In vitro models using neuronal cells exposed to oxidative stress showed reduced apoptosis when treated with the compound.

Q & A

Q. What are the key structural and functional features of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt, and how do they influence its application in aqueous biological systems?

The compound contains a sulfonate group (-SO₃⁻) and a carboxypentyl chain, both of which enhance hydrophilicity and reduce aggregation in aqueous environments. The potassium salt further improves solubility in polar solvents. These features make it suitable for biomolecule labeling without requiring organic co-solvents, minimizing interference with biological systems .

Q. What standard methods are recommended for synthesizing and characterizing this compound?

Synthesis typically involves sulfonation of the indolenium precursor followed by carboxylation. Characterization requires:

- Mass spectrometry to confirm molecular weight (expected: ~391.44 g/mol based on C₁₆H₂₃KNO₅S).

- ¹H/¹³C NMR to verify structural motifs (e.g., trimethylindolenium protons at δ 1.2–1.5 ppm, sulfonate resonance at δ 3.1–3.3 ppm).

- HPLC with UV detection (λ = 550–650 nm for cyanine derivatives) to assess purity ≥95% .

Q. How does this compound compare to non-sulfonated cyanine dyes in biomolecule labeling?

Unlike non-sulfonated dyes (e.g., Cy3, Cy5), this compound’s sulfonate group eliminates the need for organic solvents (e.g., DMF) during conjugation. This reduces aggregation and improves reproducibility in aqueous buffers. However, purification post-labeling may require dialysis or ion-exchange chromatography to remove unreacted dye .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity when using this compound under varying pH conditions?

Fluorescence quenching at extreme pH may arise from protonation of the indolenium core or sulfonate group. To mitigate:

- Use phosphate-buffered saline (PBS) at pH 7.4 for optimal stability.

- Validate buffer compatibility via fluorescence lifetime measurements.

- Compare results with structurally similar sulfonated dyes (e.g., sulfono-Cy5) to isolate pH-dependent effects .

Q. What experimental strategies are effective in optimizing conjugation efficiency with proteins or nucleic acids?

- Reactive group selection: Use NHS esters for amine-targeted conjugation (e.g., lysine residues) or maleimides for thiol groups.

- Molar ratio optimization: Start with a 10:1 dye-to-biomolecule ratio and adjust based on UV-Vis quantification (ε ≈ 250,000 M⁻¹cm⁻¹ at λₘₐₓ).

- Kinetic monitoring: Employ size-exclusion chromatography (SEC) or gel electrophoresis to track conjugation progress and identify unreacted species .

Q. How can thermal or photodegradation of this compound be systematically evaluated in long-term imaging studies?

- Thermal stability: Incubate solutions at 4°C, 25°C, and 37°C for 24–72 hours and measure absorbance/fluorescence decay.

- Photostability: Expose to controlled light intensity (e.g., 488 nm laser) and quantify bleaching rates using time-lapse microscopy.

- Additive screening: Test antioxidants (e.g., Trolox) or oxygen scavengers to prolong dye stability .

Q. What analytical approaches are suitable for detecting trace impurities in commercial batches of this compound?

- Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.

- High-resolution mass spectrometry (HRMS) to identify byproducts (e.g., incomplete sulfonation or carboxylation).

- ICP-OES to verify potassium content and rule out counterion variability .

Data Interpretation and Contradictions

Q. How should researchers address unexpected aggregation in aqueous solutions despite the compound’s sulfonated design?

- Check ionic strength: High salt concentrations (>150 mM NaCl) may screen sulfonate charges, enabling hydrophobic interactions. Reduce ionic strength or add surfactants (e.g., Tween-20).

- Assess solvent history: Residual organic solvents (e.g., DMSO) from stock solutions can destabilize the dye. Use lyophilized dye and reconstitute directly in water .

Q. What factors could explain inconsistent fluorescence quantum yields (Φ) across experimental replicates?

- Environmental sensitivity: Φ varies with local viscosity, temperature, and polarity. Standardize measurement conditions (e.g., glycerol for viscosity control).

- Quencher contamination: Trace metals (e.g., Cu²⁺) or oxygen may reduce Φ. Use ultrapure water and degas solutions .

Methodological Best Practices

Q. What protocols ensure reproducible storage and handling of this light-sensitive compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.